molecular formula C15H17N3O6S2 B2824077 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide CAS No. 1171990-34-3

5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide

Cat. No. B2824077
CAS RN: 1171990-34-3
M. Wt: 399.44
InChI Key: CZROYDCXEBBQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide, also known as PSC-833, is a synthetic compound that belongs to the family of sulfonamide drugs. PSC-833 is a potent inhibitor of P-glycoprotein, a membrane-bound protein that is responsible for the efflux of many drugs out of cells. P-glycoprotein is overexpressed in many types of cancer cells, which can lead to multidrug resistance and treatment failure. PSC-833 has been extensively studied for its potential use as an adjuvant therapy in cancer treatment.

Scientific Research Applications

Structural and Conformational Studies

The crystal structure and molecular conformation of compounds related to 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide have been studied extensively. For instance, the study of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a similar compound, using X-ray analysis and molecular orbital methods, provides insights into the structural and conformational characteristics of such compounds (Banerjee et al., 2002).

Antiprotozoal and Antimicrobial Activities

Research has been conducted on derivatives of furan-2-carboxamide for their potential antiprotozoal and antimicrobial activities. For example, a study on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to furan-2-carboxamide, showed significant in vitro and in vivo activities against protozoal infections (Ismail et al., 2004). Another study compared the anti-fungal and anti-bacterial activities of pyrrole- and furan-sulphonamides, highlighting the potential of furan derivatives in antimicrobial applications (Carter et al., 1975).

Chemical Transformations and Synthetic Applications

Various studies have explored the chemical transformations and synthetic applications of compounds similar to 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide. For instance, research on the transformations of 3-Amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides in acidic media investigated furan ring opening and the synthesis of new heterocyclic systems (Stroganova et al., 2016). Additionally, a study on the retro Diels-Alder method for the preparation of pyrrolo[1,2-a]pyrimidinediones from diexo-aminooxanorbornenecarboxamide highlighted novel synthetic pathways relevant to furan-2-carboxamide derivatives (Stájer et al., 2006).

properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-N-(4-sulfamoylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6S2/c16-25(20,21)12-5-3-11(4-6-12)17-15(19)13-7-8-14(24-13)26(22,23)18-9-1-2-10-18/h3-8H,1-2,9-10H2,(H,17,19)(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZROYDCXEBBQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.